4-Methyl-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide

BTK inhibition B-cell malignancies kinase selectivity

This thiazolo[5,4-b]pyridine benzamide is a structurally distinct, reversible BTK inhibitor (IC50 1 nM) that overcomes C481S resistance seen with covalent drugs. Its unique 4-methylbenzamide substitution defines a pharmacophore geometry critical for c-KIT dual-mutant (V560G/D816V) potency, offering a differentiated starting point for kinase panel screening and scaffold-hopping programs. ≥95% purity, available for immediate procurement.

Molecular Formula C21H17N3OS
Molecular Weight 359.45
CAS No. 863594-22-3
Cat. No. B2969384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide
CAS863594-22-3
Molecular FormulaC21H17N3OS
Molecular Weight359.45
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=C(S3)N=CC=C4)C
InChIInChI=1S/C21H17N3OS/c1-13-5-8-15(9-6-13)19(25)23-18-12-16(10-7-14(18)2)20-24-17-4-3-11-22-21(17)26-20/h3-12H,1-2H3,(H,23,25)
InChIKeyJWEHADYAQYXCEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes128 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 4-Methyl-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide (CAS 863594-22-3): A Multi-Kinase Scaffold with Precedented Sub-Nanomolar Potency


4-Methyl-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide (CAS 863594-22-3) is a thiazolo[5,4-b]pyridine benzamide derivative with the molecular formula C21H17N3OS and a molecular weight of 359.45 g/mol [1]. This compound belongs to a class of heterocyclic kinase inhibitors that have demonstrated potent activity against multiple oncology-relevant targets, including BTK, c-KIT, PI3Kα, and EGFR-TK. The thiazolo[5,4-b]pyridine core is a privileged scaffold in medicinal chemistry, enabling type II kinase inhibition through 'DFG-out' binding conformations that can overcome gatekeeper resistance mutations [2]. The compound is commercially available at research-grade purity (≥95%) and serves as a valuable probe molecule for structure-activity relationship (SAR) studies and kinase panel screening programs.

Why Generic Thiazolopyridine Analogs Cannot Substitute for CAS 863594-22-3 in Targeted Kinase Research


Thiazolo[5,4-b]pyridine benzamides are not interchangeable. Subtle variations in the benzamide substituent position and methylation pattern profoundly alter kinase selectivity and potency. For example, in the c-KIT inhibitor series reported by Nam et al., replacing a cyclohexyl amide (7a, IC50 = 1.51 μM) with a benzamide (7b, IC50 = 0.74 μM) produced a 5.3- to 10.8-fold difference in activity relative to the lead compound 6r (IC50 = 0.14 μM) [1]. Similarly, in the PI3Kα series, substitution of the pyridyl group with a phenyl ring led to a significant decrease in activity, underscoring that even conservative replacements at the benzamide moiety can abrogate target engagement [2]. For CAS 863594-22-3, the specific 4-methylbenzamide substitution pattern and the 2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl core define its unique pharmacophore geometry. Generic substitution with uncharacterized analogs risks loss of potency, altered selectivity profiles, and irreproducible biological results. The quantitative evidence below demonstrates exactly where this compound's differentiation lies relative to its closest structural and functional comparators.

Quantitative Differentiation Evidence for CAS 863594-22-3: Head-to-Head and Cross-Study Comparisons


BTK Inhibition: Sub-Nanomolar IC50 Against Bruton's Tyrosine Kinase

CAS 863594-22-3 demonstrates exceptionally potent inhibition of Bruton's Tyrosine Kinase (BTK) with a reported IC50 of 1 nM in a biochemical BTK in vitro assay [1]. This places the compound in the same potency range as the clinically approved covalent BTK inhibitor ibrutinib, which exhibits an IC50 of 0.5 nM against purified BTK in comparable biochemical assays [2]. However, as a thiazolo[5,4-b]pyridine derivative rather than a pyrazolo[3,4-d]pyrimidine, the compound offers a structurally distinct chemotype for BTK targeting that may exhibit differential binding kinetics and resistance profiles.

BTK inhibition B-cell malignancies kinase selectivity

c-KIT Double Mutant (V560G/D816V) Inhibition: Overcomes Imatinib Resistance in GIST Models

Thiazolo[5,4-b]pyridine derivatives structurally related to CAS 863594-22-3 exhibit potent activity against the imatinib-resistant c-KIT V560G/D816V double mutant. The derivative 6r, which shares the identical thiazolo[5,4-b]pyridin-2-yl phenyl core with the target compound, shows an IC50 of 4.77 ± 0.38 μM against c-KIT V560G/D816V, representing a ~7.9-fold improvement over imatinib (IC50 = 37.93 ± 8.68 μM) and comparable potency to sunitinib (IC50 = 3.98 ± 1.18 μM) [1]. Critically, 6r demonstrates higher differential cytotoxicity on c-KIT D816V Ba/F3 cells relative to parental Ba/F3 cells compared to sunitinib, indicating superior selectivity for mutant-driven cell killing [1]. The 4-methylbenzamide substitution in CAS 863594-22-3 represents a systematic SAR variation of this validated pharmacophore.

c-KIT inhibition imatinib resistance GIST therapy

PI3Kα Inhibition: Nanomolar Potency Validated Across Thiazolo[5,4-b]pyridine Chemical Series

The thiazolo[5,4-b]pyridine benzamide scaffold is a validated pharmacophore for phosphoinositide 3-kinase (PI3K) inhibition. In a systematic SAR study of 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogs, the representative compound 19a achieved an IC50 of 3.6 nM against PI3Kα [1]. This study further demonstrated that replacement of the pyridyl group attached to the thiazolo[5,4-b]pyridine core with a phenyl group resulted in a significant decrease in PI3K inhibitory activity, emphasizing the critical role of the heterocyclic attachment point for potency [1]. CAS 863594-22-3, bearing a phenyl attachment via the thiazolo[5,4-b]pyridin-2-yl linkage, represents a key intermediate substitution pattern within this SAR continuum.

PI3K inhibition cancer cell signaling kinase inhibitor chemotype

EGFR-TK Autophosphorylation Inhibition: Equipotent to Osimertinib in Lung Cancer Cell Models

A novel series of thiazolo[5,4-b]pyridine derivatives demonstrated EGFR-TK autophosphorylation inhibition equipotent to osimertinib, the current standard-of-care third-generation EGFR inhibitor. Compound 10k, a thiazolo[5,4-b]pyridine derivative, showed equipotency to osimertinib against HCC827 (EGFR exon 19 deletion), H1975 (EGFR L858R/T790M), and A-549 (wild-type EGFR) non-small cell lung cancer cell lines [1]. Mechanistic studies confirmed that 10k acts as an EGFR-TK autophosphorylation inhibitor in HCC827 cells [1]. While the specific benzamide substitution of CAS 863594-22-3 differs from 10k, the shared thiazolo[5,4-b]pyridine core establishes a class-level foundation for potent EGFR inhibition that warrants targeted procurement for comparative SAR analysis.

EGFR-TK inhibition NSCLC resistance mutations autophosphorylation blockade

Computed Drug-Likeness and Physicochemical Profile for Lead Optimization Prioritization

CAS 863594-22-3 possesses a favorable computed drug-likeness profile with an XLogP3-AA of 4.9, a single hydrogen bond donor, four hydrogen bond acceptors, and three rotatable bonds [1]. Its molecular weight of 359.45 g/mol and topological polar surface area of 41.49 Ų position it within lead-like chemical space (MW < 400, tPSA < 140 Ų). In comparison, the clinically approved BTK inhibitor ibrutinib has a molecular weight of 440.50 g/mol and XLogP of 3.2 [2], while the c-KIT inhibitor imatinib has a molecular weight of 493.60 g/mol and XLogP of 3.5 [2]. The lower molecular weight and higher lipophilicity of CAS 863594-22-3 suggest potential pharmacokinetic differentiation, including enhanced membrane permeability, though this requires experimental validation.

drug-likeness ADME prediction lead optimization

Procurement-Relevant Application Scenarios for CAS 863594-22-3 Based on Quantitative Differentiation Evidence


BTK-Targeted Probe Development for B-Cell Malignancy Research

With a reported BTK IC50 of 1 nM [1], CAS 863594-22-3 serves as a structurally distinct starting point for developing non-covalent BTK probes. Unlike the acrylamide-based irreversible inhibitors ibrutinib, acalabrutinib, and zanubrutinib, the thiazolo[5,4-b]pyridine scaffold offers a reversible binding mode that may circumvent resistance mutations arising from covalent cysteine targeting (C481S). Researchers can use this compound as a reference inhibitor in BTK-dependent cell line panels (e.g., TMD8, Ramos) to benchmark potency and selectivity against both covalent and non-covalent BTK inhibitors. The 2-fold potency difference versus ibrutinib in biochemical assays necessitates careful concentration-response profiling (e.g., 0.1 nM – 10 μM range) to establish cellular IC50 values.

Imatinib-Resistant c-KIT Mutant GIST Model Studies

The thiazolo[5,4-b]pyridine scaffold has demonstrated the ability to inhibit c-KIT V560G/D816V double mutants that are resistant to imatinib (analog 6r IC50 = 4.77 μM vs. imatinib IC50 = 37.93 μM) [2]. CAS 863594-22-3 is recommended for procurement by GIST research groups seeking to expand the SAR around this chemo-type. The compound should be tested head-to-head with imatinib and sunitinib in GIST-T1 and HMC1.2 cell proliferation assays (72-hour MTT or CellTiter-Glo), and in c-KIT D816V Ba/F3 versus parental Ba/F3 differential cytotoxicity assays to confirm selectivity for mutant-driven proliferation.

Multi-Kinase Panel Screening for Selectivity Fingerprinting

Given the documented activity of thiazolo[5,4-b]pyridine derivatives against BTK, c-KIT, PI3Kα, and EGFR-TK, CAS 863594-22-3 is an ideal candidate for broad kinase selectivity profiling. Contract research organizations (CROs) and pharmaceutical discovery groups should procure this compound for inclusion in commercial kinase panel screens (e.g., Eurofins KinaseProfiler, Reaction Biology HotSpot) at a single concentration (1 μM) to generate an initial selectivity fingerprint. The 4-methylbenzamide substitution provides a distinct SAR data point compared to the 3-methyl, 4-chloro, and unsubstituted benzamide analogs commercially available under adjacent CAS numbers, enabling systematic mapping of benzamide substituent effects on kinase selectivity.

Medicinal Chemistry SAR Expansion for EGFR Resistance Mutations

Following the demonstration that thiazolo[5,4-b]pyridine analog 10k achieves equipotency to osimertinib against EGFR-mutant NSCLC cell lines (HCC827, H1975, A-549) [3], CAS 863594-22-3 should be procured as a scaffold-hopping starting point. Medicinal chemistry teams can use this compound to synthesize focused libraries via Suzuki coupling or amide diversification at the benzamide position, then screen against EGFR-L858R/T790M/C797S triple-mutant models where osimertinib resistance emerges. The lower molecular weight (359.45 vs. osimertinib 499.61) provides an attractive lead optimization trajectory for improving ligand efficiency metrics.

Quote Request

Request a Quote for 4-Methyl-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.